molecular formula C16H15N3O3 B426163 1-(4-Methoxyphenyl)-3-(2-methyl-1,3-benzoxazol-5-yl)urea

1-(4-Methoxyphenyl)-3-(2-methyl-1,3-benzoxazol-5-yl)urea

Cat. No.: B426163
M. Wt: 297.31g/mol
InChI Key: CHSUNINMMIQXAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-3-(2-methyl-1,3-benzoxazol-5-yl)urea is a member of ureas.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches : A study by Peet (1987) demonstrates synthesis techniques for related urea compounds, highlighting the reactions of isocyanates with amines and the formation of various urea derivatives, which could be applicable to the synthesis of 1-(4-Methoxyphenyl)-3-(2-methyl-1,3-benzoxazol-5-yl)urea (Peet, 1987).

  • Enzyme Inhibition and Anticancer Activity : Mustafa et al. (2014) synthesized several urea derivatives, including compounds similar to this compound, and tested them for enzyme inhibition and anticancer activity. This suggests potential research applications in cancer treatment and enzyme study (Mustafa, Perveen, & Khan, 2014).

  • Labeling for Pharmacokinetics Studies : Liang et al. (2020) synthesized a deuterium-labeled compound structurally similar to this compound, highlighting the importance of such compounds in pharmacokinetics, particularly in drug absorption and distribution studies (Liang, Wang, Yan, & Wang, 2020).

  • Antimicrobial Activities : Bektaş et al. (2007) researched the synthesis of novel triazole derivatives, including structures similar to this compound, and assessed their antimicrobial activities. This indicates potential applications in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Pharmaceutical Research

  • Drug Development : The research on compounds similar to this compound in pharmaceutical contexts, like those explored by Richey et al. (1975), suggests its potential utility in developing novel pharmaceuticals (Richey, Scism, Caskey, & BeMiller, 1975).

Properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-(2-methyl-1,3-benzoxazol-5-yl)urea

InChI

InChI=1S/C16H15N3O3/c1-10-17-14-9-12(5-8-15(14)22-10)19-16(20)18-11-3-6-13(21-2)7-4-11/h3-9H,1-2H3,(H2,18,19,20)

InChI Key

CHSUNINMMIQXAL-UHFFFAOYSA-N

SMILES

CC1=NC2=C(O1)C=CC(=C2)NC(=O)NC3=CC=C(C=C3)OC

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)NC(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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